![molecular formula C13H9Cl2N3O2 B5715047 N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide
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Overview
Description
N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide, commonly referred to as DCPI, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of DCPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DCPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. DCPI has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
DCPI has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. DCPI has also been found to protect neuronal cells from oxidative stress and prevent neuroinflammation. In addition, DCPI has been shown to exhibit antibacterial and antiviral activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using DCPI in lab experiments is its simple and efficient synthesis method. DCPI is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using DCPI is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
For DCPI research include exploring its potential applications in other diseases, developing more potent analogs, and improving its solubility in aqueous solutions.
Synthesis Methods
DCPI can be synthesized using a simple and efficient method involving the reaction of 2-pyridinecarboximidamide with 2,4-dichlorobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure DCPI.
Scientific Research Applications
DCPI has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, DCPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, DCPI has been found to protect neuronal cells from oxidative stress and prevent neuroinflammation. In infectious diseases, DCPI has been shown to exhibit antibacterial and antiviral activities.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-8-4-5-9(10(15)7-8)13(19)20-18-12(16)11-3-1-2-6-17-11/h1-7H,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSUHPKKNKNDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2,4-dichlorophenyl)carbonyl]oxy}pyridine-2-carboximidamide |
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